N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of drugs targeting neurodegenerative diseases. This compound is characterized by its molecular formula and a molecular weight of approximately 268.79 g/mol. It is identified by the CAS number 1185303-80-3 and has been studied for its anti-acetylcholinesterase activity, indicating possible applications in treating conditions like dementia and Alzheimer's disease .
The compound can be classified under the category of benzamide derivatives, which are known for their diverse pharmacological activities. It has been synthesized and evaluated for various biological activities, including anti-inflammatory and antibacterial properties, making it a subject of interest in pharmaceutical research .
The synthesis of N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride typically involves the reaction of piperidine derivatives with benzoyl chloride or similar acylating agents. The general synthetic route can be summarized as follows:
This method allows for the efficient production of the compound while maintaining high yields and purity .
The molecular structure of N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride features a piperidine ring attached to an ethyl group, which is further connected to a benzamide moiety. The structural formula can be represented as follows:
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a building block in organic synthesis .
The mechanism of action for N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride primarily involves inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in conditions such as Alzheimer's disease where cholinergic signaling is impaired.
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₁ClN₂O |
Molecular Weight | 268.79 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
These properties indicate that the compound is stable under standard laboratory conditions but may require specific handling due to its irritant nature .
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride has been explored for various scientific applications:
Catalytic hydrogenation represents a cornerstone in the synthesis of piperidine scaffolds, enabling precise functionalization of the N-(2-piperidin-2-yl-ethyl)-benzamide core. Modern approaches leverage transition-metal catalysts to achieve chemoselective reduction of pyridine precursors under optimized conditions. Ruthenium-based heterogeneous catalysts (e.g., Ru/TiO₂) facilitate cis-selective hydrogenation of substituted pyridines at moderate pressures (50–100 bar H₂), yielding piperidine intermediates with >95% diastereomeric excess (de) [2]. Notably, cobalt catalysts supported on titanium nanoparticles enable aqueous-phase pyridine reduction, eliminating acidic additives and enhancing environmental compatibility [2]. For fluorinated analogs, palladium-catalyzed hydrogenation achieves stereocontrol over fluorine atom positioning, critical for CNS drug bioavailability. Key advances include:
Table 1: Catalytic Systems for Piperidine Hydrogenation
Catalyst | Conditions | Substrate Scope | Selectivity | Application Example |
---|---|---|---|---|
Ru/TiO₂ | 80°C, 80 bar H₂ | 2,3-Disubstituted pyridines | >95% cis diastereoselectivity | Melperone intermediates [2] |
Co/TiNP-melamine | H₂O, 70°C, 50 bar H₂ | Pyridines with ester groups | Acid-free reduction | Aqueous-phase synthesis [2] |
Ir/(S)-Phanephos | MeOH, 40°C, 20 bar H₂ | 2-Arylpyridinium salts | 92–98% ee | 11β-HSD1 inhibitors [2] |
MCRs efficiently assemble benzamide-piperidine hybrids by converging three or more reactants in a single step, enhancing synthetic efficiency. The Ugi reaction—involving piperidine-containing amines, carboxylic acids (e.g., benzoic acid derivatives), isocyanides, and carbonyl compounds—delivers diversified N-(2-piperidin-2-yl-ethyl)-benzamide analogs in 65–89% yields [3] [9]. Critical optimizations include:
Organocatalysis enables enantioselective construction of chiral piperidine precursors for N-(2-piperidin-2-yl-ethyl)-benzamide derivatives. Cinchona alkaloid-derived catalysts (e.g., quinine thioureas) promote Michael additions to nitroalkenes, yielding 2-substituted piperidines with 93–97% ee [5] [8]. Biomimetic approaches inspired by alkaloid biosynthesis utilize L-proline (20 mol%) in benzonitrile to cyclize keto-acids into pelletierine analogs without racemization [5]. Key developments include:
Table 2: Organocatalytic Routes to Chiral Piperidines
Catalyst | Reaction Type | Product | ee (%) | Key Condition |
---|---|---|---|---|
L-Proline | Biomimetic cyclization | 2-Propionylpiperidine | 97 | Benzonitrile, RT [5] |
(DHQD)₂PHAL | Phase-transfer alkylation | 2-Benzylpiperidine-1-carboxylate | 85 | KOH/toluene, -20°C [8] |
Cinchona thiourea | Michael addition | 2-Nitroalkylpiperidines | 93 | CH₂Cl₂, 4Å MS [5] |
Solid-phase synthesis accelerates the production of N-(2-piperidin-2-yl-ethyl)-benzamide libraries by immobilizing key intermediates on resin supports. 4-Methoxytriphenylmethyl (MMT)-linked 2-aminobenzenethiol resin undergoes acylation with Fmoc-amino acids, followed by cyclative cleavage to yield 2-benzothiazolyl-piperidine hybrids [10]. Critical optimizations address:
Biocatalysis enables regioselective C–H activation of pyridine rings preceding piperidine reduction. Engineered Rhodococcus spp. monooxygenases introduce hydroxyl groups at C3/C4 positions of ethylpyridine precursors using O₂ as a cofactor [2]. Aspergillus niger whole cells achieve 85% conversion of 2-ethylpyridine to 4-hydroxy-2-ethylpyridine, which is subsequently hydrogenated to chiral 3-hydroxypiperidines [2] [8]. Advances include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0